molecular formula C13H14BrNO2 B6229571 benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1651180-56-1

benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B6229571
CAS No.: 1651180-56-1
M. Wt: 296.16 g/mol
InChI Key: IKOCDPLTLLAFJD-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a bromine atom at the 4-position and a benzyl ester group at the 1-position of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,2,3,6-tetrahydropyridine, which can be obtained through the reduction of pyridine derivatives.

    Bromination: The 4-position of the tetrahydropyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Esterification: The final step involves the esterification of the 1-position with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding tetrahydropyridine derivative without the bromine atom.

    Oxidation Reactions: Oxidation of the tetrahydropyridine ring can lead to the formation of pyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Tetrahydropyridine derivatives.

    Oxidation: Pyridine derivatives.

Scientific Research Applications

Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyridine: Lacks the bromine atom and ester group, resulting in different chemical properties and biological activities.

    2,3,4,5-Tetrahydropyridine: Another isomer with distinct structural and functional characteristics.

    1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine: Similar structure but without the carboxylate group.

Uniqueness

Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of both the bromine atom and the benzyl ester group, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1651180-56-1

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

benzyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H14BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,7-10H2

InChI Key

IKOCDPLTLLAFJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1Br)C(=O)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

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